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molecular formula C7H9NO B151221 (2-methylpyridin-3-yl)methanol CAS No. 56826-61-0

(2-methylpyridin-3-yl)methanol

Cat. No. B151221
M. Wt: 123.15 g/mol
InChI Key: PRMLMDSFLIHHSO-UHFFFAOYSA-N
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Patent
US06800651B2

Procedure details

To a slurry of lithium aluminum hydride (500 mg, 13.2 mmol) in anhydrous tetrahydrofuran (45 mL) at 0° C. under nitrogen was added dropwise a solution of methyl 2-methylnicotinate (17, 1.0 g, 6.6 mmol) in anhydrous tetrahydrofuran (5 mL). After 1 h the suspension was diluted with water (1 mL) and 6 N NaOH solution (5 mL). The precipitate was removed by vacuum filtration and the filtrate was dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to provide the title compound as a light yellow oil: 1H NMR (300 MHz) 8.37 (d, J=4.9 Hz, 1H), 7.72 (d, J=7.6 Hz, 1H), 7.14 (dd, J=7.6 Hz, 4.9 Hz, 1H), 4.72 (s, 2H), 2.95-2.74 (bs, 1H), 2.53 (s, 3H) ppm.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[N:17]=[CH:16][CH:15]=[CH:14][C:9]=1[C:10](OC)=[O:11]>O1CCCC1.O.[OH-].[Na+]>[CH3:7][C:8]1[C:9]([CH2:10][OH:11])=[CH:14][CH:15]=[CH:16][N:17]=1 |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC=N1
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by vacuum filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=C1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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